molecular formula C7H14O2<br>CH3COO(CH2)2CH(CH3)2<br>CH3COO(CH2)2CH(CH3)2<br>C7H14O2 B031805 Isoamyl acetate CAS No. 123-92-2

Isoamyl acetate

货号 B031805
CAS 编号: 123-92-2
分子量: 130.18 g/mol
InChI 键: MLFHJEHSLIIPHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Isoamyl acetate, also known as isopentyl acetate, is an organic compound that is naturally produced by ripening fruit . It has a strong, fruity banana or pear odor and is widely used to flavor foods, attract bees, and improve the smell of everything from perfumes to shoe polish . It is even used as a solvent for oil colors, lacquers, and resins .


Synthesis Analysis

Isoamyl acetate is typically synthesized through the esterification of isoamyl alcohol with acetic acid . This process is often catalyzed by an acid, usually sulfuric acid . Recent studies have explored green and environmentally-friendly methods of synthesis, such as using ball-milled seashells as a nano-biocomposite catalyst . The highest isoamyl acetate yield (99%) was obtained by microwave-assisted esterification (MAE), using a mixture of acetic acid and isoamyl alcohol (mole ratio of 1:2) after 2 hours of reaction time .


Molecular Structure Analysis

The molecular formula of Isoamyl acetate is C7H14O2 . It is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents .


Chemical Reactions Analysis

The reaction of isoamyl acetate synthesis proceeds via a nucleophilic substitution at the acyl carbon of the carboxylic acid . When catalyzed by a strong acid, usually sulfuric acid or p-toluenesulfonic acid, the reaction is called the Fischer esterification .


Physical And Chemical Properties Analysis

Isoamyl acetate is a colorless transparent liquid with a pleasant banana aroma . It is slightly soluble in water, but it readily dissolves in most organic solvents . The molecular weight of Isoamyl acetate is 130.18 g/mol .

科学研究应用

Flavor Additive in Food Industries

Isoamyl acetate is an organic compound which is mainly used as a flavor additive in food industries . It creates a strong, fruity banana or pear odor that is widely used to flavor foods .

Fragrance Enhancer

Many simple esters are pleasant-smelling liquids and mainly used as fragrant odors of fruits and flowers . Isoamyl acetate is one such ester that is used to improve the smell of everything from perfumes to shoe polish .

Solvent for Oil Colors, Lacquers, and Resins

Isoamyl acetate is used as a solvent for oil colors, lacquers, and resins . It exhibits limited solubility in water but dissolves readily in organic solvents .

Production via Enzymatic Esterification

Isoamyl acetate can be produced via enzymatic esterification. This study was carried out to examine the reaction synthesis between acetic anhydride and isoamyl alcohol in the presence of Candida antarctica Lipase-B (CALB) as a catalyst in a solvent-free system (SFS) .

Testing the Effectiveness of Respirators

Isoamyl acetate is used to test the effectiveness of respirators and respirators because of its strong, pleasant odor and low toxicity .

Attracting Bees

Isoamyl acetate is used to attract bees . It is an element of banana oil, which is known to attract bees .

Coatings and Inks

Commercially produced through esterification, Isoamyl acetate finds applications in coatings and inks .

Testing Gas Masks

Interestingly, Isoamyl acetate can be used to test gas masks . Its strong, pleasant odor makes it ideal for this application.

作用机制

Target of Action

Isoamyl acetate, also known as isopentyl acetate, is an ester formed from isoamyl alcohol and acetic acid . It is primarily used as a flavoring agent due to its characteristic banana-like aroma . The primary targets of isoamyl acetate are the olfactory receptors in the nose, which detect its distinctive scent .

Mode of Action

Isoamyl acetate interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding triggers a signal transduction pathway that results in the perception of its characteristic banana-like aroma .

Biochemical Pathways

Isoamyl acetate is synthesized through the Fischer esterification reaction, which involves the reaction of isoamyl alcohol and acetic acid . This reaction is catalyzed by an acid, often sulfuric acid . The yeast Pichia fermentans has been used in solid-state fermentation (SSF) to produce isoamyl acetate, feeding the precursor in the gas phase .

Pharmacokinetics

Isoamyl acetate is a colorless liquid that is only slightly soluble in water, but very soluble in most organic solvents . This property affects its bioavailability, as it can easily diffuse through biological membranes due to its solubility in organic solvents .

Result of Action

The molecular effect of isoamyl acetate is the stimulation of olfactory receptors, leading to the perception of its banana-like aroma . On a cellular level, it can cause an evident inhibition of the growth and production capacity of yeast when supplied fast .

Action Environment

The action of isoamyl acetate can be influenced by environmental factors. For instance, the production of isoamyl acetate in yeast can be increased by gradually supplying the precursor, isoamyl alcohol, into the airstream used to provide oxygen . Additionally, the solvent-free synthesis of isoamyl acetate has been optimized using response surface methodology (RSM) with a five-level three-factor rotatable circumscribed central composite design (RCCCD) .

安全和危害

Isoamyl acetate may cause eye and skin irritation . It may also cause irritation of the digestive tract if swallowed, and respiratory tract irritation if inhaled . It is recommended to wear personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

未来方向

Recent studies have revealed the potential of isoamyl acetate in the field of electronics, specifically in non-volatile memory devices . This opens up interesting possibilities for its future applications. Additionally, research is being conducted to optimize the green and environmentally-benign synthesis of isoamyl acetate .

属性

IUPAC Name

3-methylbutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3
Source PubChem
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InChI Key

MLFHJEHSLIIPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14O2, Array, CH3COO(CH2)2CH(CH3)2
Record name ISO-AMYL ACETATE
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DSSTOX Substance ID

DTXSID9025453
Record name 3-Methylbutyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Iso-amyl acetate is an oily liquid; colorless; banana odor. Floats and mixes with water. Flammable, irritating vapor is produced. (USCG, 1999), Colorless liquid with a banana-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid with a fruity, pear, banana-like odour, Colorless liquid with a banana-like odor.
Record name ISO-AMYL ACETATE
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Record name Isopentyl acetate
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Record name Isoamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

288 °F at 760 mmHg (NTP, 1992), 142 °C, 142.00 to 143.00 °C. @ 756.00 mm Hg, 288 °F
Record name ISO-AMYL ACETATE
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Record name Isopentyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

77 °F (NTP, 1992), 77 °F, Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C)., 25 °C closed cup, 25 °C c.c.
Record name ISO-AMYL ACETATE
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Record name ISOAMYL ACETATE
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Record name ISOAMYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Isoamyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0347.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2000 mg/L at 25 °C, Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume., Miscible with alcohol, ether, ethyl acetate, amyl alcohol., 1:3 in 60% alcohol; miscible with most fixed oils, 2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.2, Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol, 1ml in 3ml 60% ethanol (in ethanol), 0.3%
Record name ISO-AMYL ACETATE
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Record name ISOAMYL ACETATE
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Record name Isopentyl acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ISOAMYL ACETATE
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Record name Isoamyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.876 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.876 at 15 °C/4 °C, DENSITY OF SATURATED AIR 1.03 (AIR= 1), Relative density (water = 1): 0.87, 0.868-0.878, 0.87
Record name ISO-AMYL ACETATE
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Record name ISOAMYL ACETATE
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Record name ISOAMYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/307/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Isoamyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0347.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.5
Record name ISO-AMYL ACETATE
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Vapor Pressure

4 mmHg at 68 °F ; 5 mmHg at 74.7 °F; 760 mmHg at 288 °F (NTP, 1992), 5.6 [mmHg], 5.6 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C:, 4 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0347.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

Isoamyl acetate

Color/Form

Colorless neutral liquid

CAS RN

123-92-2
Record name ISO-AMYL ACETATE
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Melting Point

-109.3 °F (NTP, 1992), -78.5 °C, -79 °C, -109 °F
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Synthesis routes and methods I

Procedure details

1-Butanol, 3 methyl, acetate. Under an atmosphere of argon, acetyl chloride (6.5 ml, 91.8 mmol) was added dropwise to a 0° C. solution of isoamyl alcohol (5 ml, 45.9 mmol), N,N-dimethylpyridine (2.8 g, 23 mmol), and anhydrous pyridine (4.1 ml, 50.5 mol) in dichloromethane (92 ml). The reaction mixture was poured into 100 ml of 0.1 N HCl, and the resulting layers were separated. The organic layer was washed with 50 ml of saturated aqueous ammonium chloride then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo to a clear oil. The resulting oil was purified by distillation (bp 134-136° C.) to give isoamyl acetate. 1H NMR (300 MHz, CDCl3) 4.08 (t, 2H, J 6.9), 2.03 (s, 3H), 1.68 (m, 1H), 1.51 (q, 2H, J 6.9), 0.92 (d, 6H, J 6.6).
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6.5 mL
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5 mL
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[Compound]
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N,N-dimethylpyridine
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2.8 g
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reactant
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4.1 mL
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92 mL
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100 mL
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Synthesis routes and methods II

Procedure details

On completion of the bioreduction stage the fermentation broth was centrifuged at 5000 rpm for 20 minutes at 20-22° C. The compound of formula (III) (R=t-butyl) was isolated from the supernatant by extraction with a suitable organic solvent such as toluene, isoamyl acetate, 2-pentanone, ethyl acetate or 4-methyl-2-pentanone, preferably ethyl acetate or 2-pentanone. The solvent extract was dried over anhydrous sodium sulphate and the solvent removed by vacuum distillation to afford the crude product of formula III (R=t-butyl) as a golden oil.
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Synthesis routes and methods III

Procedure details

Candesartan cilexetil Form I (C) (2.5 g) was dissolved in DCM (3.5 ml) at about 25° C. to form a solution, and isoamyl acetate (35 ml) was added dropwise. The solution was cooled in an ice bath and stirred for about 3 hours to obtain a precipitate. The precipitate was collected by filtration and dried under reduced pressure (30 mbar) at 50° C. for about 7.5 hours to obtain Form XIII.
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( C )
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2.5 g
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3.5 mL
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Synthesis routes and methods IV

Procedure details

Liquid rich medium high in glucose content (10 ml PS-medium in 25 ml tube) was inoculated with the appropriate yeast strain and grown overnight at 30° C. 1-2 ml of this culture containing 107 cells was used to inoculate 50 ml fresh medium in a 250 ml conical flask. The culture was incubated at room temperature for 5 days with agitation (90 rpm.). Yeast cells were sedimented overnight at 4° C. and the supernatant discarded. 50 ml fresh medium was added to the cells and 2. generation fermentation performed as above. 25 ml supernatant from the fermentation was delivered for GC-headspace analysis (see below) to determine the content of esters and alcohols. The results are shown in Table 5.5. The yeast strains carrying inactive alcohol acetyltransferase genes produced a reduced amount of acetate esters such as ethyl acetate and isoamyl acetate in comparison to the MBP94-21 strain.
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alcohols
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alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoamyl acetate
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Isoamyl acetate
Reactant of Route 3
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Isoamyl acetate
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Isoamyl acetate
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Isoamyl acetate
Reactant of Route 6
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Isoamyl acetate

Q & A

Q1: How is isoamyl acetate produced naturally?

A1: Isoamyl acetate is naturally biosynthesized by various yeast species, including Saccharomyces cerevisiae and Hansenula mrakii, during fermentation. [, , , ] This process involves the esterification of isoamyl alcohol and acetyl coenzyme A, primarily catalyzed by the enzyme alcohol acetyltransferase (AATFase). [, ]

Q2: Can the production of isoamyl acetate by yeast be influenced?

A2: Yes, various factors can influence isoamyl acetate production in yeast. These include fermentation temperature, aeration, medium composition (such as sugar content), and the specific yeast strain used. [, , , , , ] For instance, Williopsis saturnus var. saturnus exhibits higher isoamyl acetate production rates at 25°C compared to 15°C and under semi-aerobic conditions. []

Q3: Can genetic modification improve isoamyl acetate production in yeast?

A3: Yes, research has demonstrated that genetic modifications can enhance isoamyl acetate production in yeast. For example, overexpressing the ATF1 gene, encoding AATFase, in Saccharomyces cerevisiae led to increased production of isoamyl acetate. [, ] Conversely, overexpressing the gene encoding isoamyl acetate-hydrolyzing esterase (IAH1) reduced its accumulation. [] Furthermore, mutations affecting cellular fatty acid composition have been shown to influence isoamyl acetate formation in Saccharomyces cerevisiae. []

Q4: Are there alternative methods to produce isoamyl acetate?

A4: Yes, besides yeast fermentation, isoamyl acetate can be chemically synthesized through the esterification of isoamyl alcohol with acetic acid or acetic anhydride. [, , , , , , , ] This reaction can be catalyzed by various catalysts, including acids (like sulfuric acid [], ammonium ferric sulfate dodecahydrate [], ammonium peroxydisulfate [], and silicotungstic acid []), Lewis acid ionic liquids [], and immobilized lipases. [, , , ]

Q5: What factors influence the chemical synthesis of isoamyl acetate?

A5: Several factors affect the yield and efficiency of isoamyl acetate synthesis. These include the type and concentration of catalyst, reaction temperature, reaction time, molar ratio of reactants (isoamyl alcohol and acetic acid or acetic anhydride), and the use of solvents. [, , , , , , , , , , ] For example, in a solvent-free system using Candida antarctica lipase B, the highest isoamyl acetate yield was achieved at an acid to alcohol molar ratio of 2, a specific enzyme concentration, a temperature of 44°C, and a reaction time of 3 hours. []

Q6: What is the molecular formula and weight of isoamyl acetate?

A6: Isoamyl acetate (also known as isopentyl acetate) has the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol.

Q7: How can isoamyl acetate be characterized?

A7: Isoamyl acetate can be identified and quantified using various analytical techniques. Gas chromatography coupled with flame ionization detection (GC-FID) [, ] and gas chromatography-mass spectrometry (GC-MS) [, ] are commonly employed methods for analyzing isoamyl acetate in complex mixtures. Spectroscopic techniques like infrared (IR) spectroscopy can also be used for structural characterization. []

Q8: What are the main applications of isoamyl acetate?

A8: Isoamyl acetate is widely used as a flavoring agent in the food industry due to its characteristic banana aroma. [, , ] It is also used as a solvent in various industrial processes, including the production of varnishes, paints, and nitrocellulose lacquers. []

Q9: How does the presence of isoamyl acetate affect the sensory perception of food and beverages?

A9: Isoamyl acetate is a key contributor to the distinctive aroma profile of certain alcoholic beverages, such as sake and Pinotage wines. [, , , ] In sake, it contributes to the desirable fruity aroma, while in Pinotage wines, its presence at relatively high concentrations imparts a characteristic fermentation bouquet. [] The perceived intensity of this aroma can be influenced by factors such as the concentration of isoamyl acetate, the presence of other aroma compounds, and individual sensory thresholds. [, , ]

Q10: Can isoamyl acetate be used to modify the aroma profile of food products?

A10: Yes, isoamyl acetate can be used to enhance or modify the aroma profile of various food products. For example, it is commonly added to candies, beverages, and baked goods to impart a banana flavor. [] Its release and perception in food products can be influenced by factors such as the food matrix, processing conditions, and the presence of other flavor compounds. [, ]

Q11: What are the potential areas for future research on isoamyl acetate?

A11: Future research on isoamyl acetate could focus on:

  • Developing sustainable and cost-effective production methods, such as utilizing waste streams like fusel oil as a starting material. []
  • Optimizing existing production processes by exploring novel catalysts, enzyme engineering, and advanced reactor designs. [, , ]
  • Investigating the interactions of isoamyl acetate with other flavor compounds and food matrices to better understand its sensory impact. [, ]
  • Exploring its potential applications in areas beyond food and beverages, such as in bio-based solvents and insect attractants. [, ]

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